Quinaldopeptin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

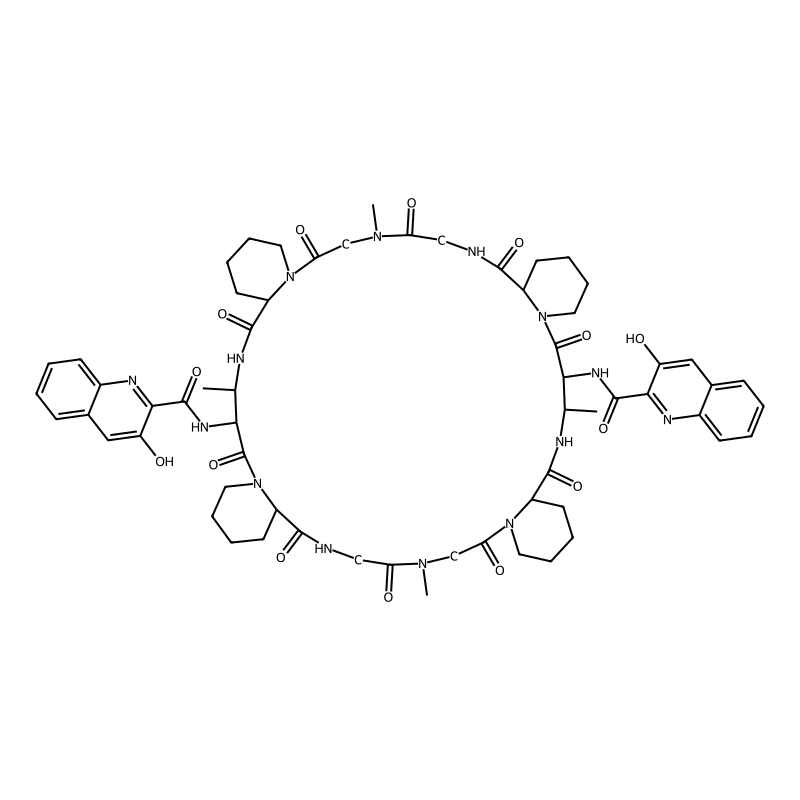

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, characterized as a symmetric cyclic peptide linked solely by peptide bonds. This structural feature distinguishes it from other antibiotics in the same family, which often contain ester linkages. Quinaldopeptin was first isolated from the culture of Streptoverticillium album strain Q132-6 and has garnered attention for its unique chemical properties and biological activities .

Quinaldopeptin exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves interference with bacterial protein synthesis, akin to other antibiotics within its class. Research has demonstrated that quinaldopeptin is effective against various pathogenic strains, making it a candidate for further development in antibiotic therapies . Additionally, studies indicate that quinaldopeptin may possess antitumor activity, although this aspect requires more extensive investigation.

The synthesis of quinaldopeptin has been achieved through several methods:

- Total Synthesis via Solid-Phase Peptide Synthesis: The initial total synthesis involved solid-phase techniques, allowing for efficient assembly of the peptide backbone.

- Staudinger/Aza-Wittig/Diastereoselective Ugi Reaction: A more recent approach utilized a combination of Staudinger reaction, aza-Wittig reaction, and diastereoselective Ugi three-component reaction to achieve higher yields and purity .

These methods highlight the complexity and sophistication involved in synthesizing quinaldopeptin, reflecting its potential as a valuable therapeutic agent.

Quinaldopeptin's primary application lies in its use as an antibiotic. Given its efficacy against resistant bacterial strains, it holds promise in treating infections where conventional antibiotics fail. Moreover, ongoing research is exploring its potential applications in oncology due to its observed antitumor effects . Its unique structural features also make it a candidate for further chemical modifications to enhance its pharmacological properties.

Interaction studies involving quinaldopeptin focus on its binding affinity to bacterial ribosomes and other cellular targets. These studies aim to elucidate the compound's mechanism of action and identify potential synergistic effects when combined with other antibiotics. Understanding these interactions is crucial for developing effective treatment regimens and mitigating resistance mechanisms .

Quinaldopeptin shares similarities with several other compounds in the quinomycin family and related antibiotics. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Quinaldopeptin | Symmetric cyclic peptide | Inhibition of protein synthesis | Lacks ester bonds |

| Quinomycin A | Cyclic peptide | Inhibition of nucleic acid synthesis | Contains ester linkages |

| Actinomycin D | Linear peptide | Intercalation into DNA | Stronger antitumor activity |

| Streptonigrin | Polycyclic compound | DNA damage | Notable for broad-spectrum activity |

Quinaldopeptin's unique structure, particularly its lack of ester bonds, sets it apart from these compounds, potentially influencing its pharmacological profile and therapeutic applications .

Quinaldopeptin possesses a molecular formula of C62H78N14O14 with a corresponding molecular weight of 1243.4 g/mol [1] [2] [3]. The compound's monoisotopic mass has been determined to be 1242.582193 daltons through high-resolution mass spectrometry [7]. Chemical analysis confirmed the molecular composition through microanalysis data showing carbon content of 59.04%, hydrogen 6.39%, and nitrogen 15.55% [9]. Secondary ionization mass spectrometry revealed characteristic quasi-molecular ions at m/z 1,266 (M + Na)+ and 1,244 (M + H)+, confirming the molecular weight determination [9].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C62H78N14O14 | Microanalysis |

| Molecular Weight | 1243.4 g/mol | Mass Spectrometry |

| Monoisotopic Mass | 1242.582193 Da | High-Resolution MS |

| Quasi-molecular ions | 1,266 (M+Na)+, 1,244 (M+H)+ | SI-MS |

Symmetrical Cyclic Decapeptide Architecture

Quinaldopeptin exhibits a distinctive symmetrical cyclic decapeptide structure that distinguishes it from other members of the quinomycin antibiotic family [4] [6] [9]. The compound consists of a C2-symmetric macrocyclic framework composed of ten amino acid residues arranged in a head-to-tail cyclization pattern [13] [25]. Unlike other quinomycin family antibiotics, quinaldopeptin is linked exclusively by peptide bonds rather than incorporating ester linkages, representing a unique structural feature within this class of compounds [9] [30]. The symmetrical architecture results from the presence of two equivalent halves, each containing identical amino acid sequences that create the characteristic bis-intercalating structure [4] [6]. This symmetrical arrangement enables the compound to function as a bis-intercalator of deoxyribonucleic acid through its dual chromophore units [4] [6].

3-Hydroxyquinaldic Acid Chromophores

The quinaldopeptin structure incorporates two 3-hydroxyquinaldic acid chromophore units that serve as the intercalating moieties responsible for the compound's biological activity [9] [5]. These chromophores are positioned symmetrically within the macrocyclic framework and are derived biosynthetically from L-tryptophan through a series of enzymatic transformations [5] [26]. The 3-hydroxyquinaldic acid units exhibit characteristic ultraviolet absorption properties with maxima at 214, 230, 299, and 359 nm in neutral and acidic solutions [9]. In alkaline conditions, the absorption spectrum shifts to display maxima at 211 (shoulder), 222, 251, 307 (shoulder), and 396 nm [9]. The ultraviolet spectrum of quinaldopeptin demonstrates striking similarity to that of sandramycin, confirming the presence of identical 3-hydroxyquinaldic acid chromophores in both compounds [9]. Each chromophore unit contributes to the overall planar aromatic system that enables intercalation between deoxyribonucleic acid base pairs [4] [6].

Peptidic Backbone Composition

The peptidic backbone of quinaldopeptin comprises four distinct amino acid components arranged in a specific sequence pattern [9] [13]. Complete acid hydrolysis reveals the presence of glycine, sarcosine (N-methylglycine), L-pipecolic acid, and D-erythro-α,β-diaminobutyric acid in a molar ratio of 2:2:4:2 respectively [9]. The decapeptide sequence consists of two identical pentapeptide units that are cyclized to form the macrocyclic structure [13] [27]. L-pipecolic acid residues occupy four positions within the backbone, contributing to the conformational flexibility and three-dimensional structure of the molecule [9]. Sarcosine residues provide N-methylation that influences the peptide bond geometry and conformational preferences [24]. The D-erythro-α,β-diaminobutyric acid residues replace the D-serine units found in other quinomycin antibiotics, eliminating ester linkages and creating an entirely amide-linked macrocycle [9] [30].

| Amino Acid Component | Quantity | Configuration | Role |

|---|---|---|---|

| Glycine | 2 | - | Backbone flexibility |

| Sarcosine | 2 | - | N-methylation |

| L-pipecolic acid | 4 | L | Conformational constraint |

| D-erythro-α,β-diaminobutyric acid | 2 | D-erythro | Cyclization |

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of quinaldopeptin has been established through detailed chemical degradation studies and chiral analysis [9] [13]. The D-erythro-α,β-diaminobutyric acid residues exhibit defined stereochemistry with the β-carbon having R-configuration, as determined through oxidative deamination followed by chiral high-performance liquid chromatography analysis [9]. Conformational analysis indicates that the L-pipecolic acid residues adopt different conformational states depending on their position within the peptide sequence, with α-hydrogen chemical shifts varying by approximately 1.3 ppm between equatorial and axial conformations [9]. The macrocyclic structure constrains the overall molecular conformation, with the peptide backbone exhibiting limited flexibility due to the cyclic nature and the presence of multiple pipecolic acid residues [13]. Nuclear magnetic resonance studies of synthetic quinaldopeptin analogues confirm the stereochemical assignments through comparison with natural material [13] [25].

X-ray Crystallographic Studies

Single-crystal X-ray crystallographic analysis has been performed on chromophore analogues of quinaldopeptin to confirm structural and stereochemical assignments of the macrocycle [8] [25]. The crystallographic studies revealed detailed three-dimensional structural information about the macrocyclic framework and validated the proposed stereochemical configuration [8] [25]. X-ray analysis of the chromophore analogue confirmed the spatial arrangement of the amino acid residues and the overall molecular geometry [25]. The crystallographic data provided crucial validation for the synthetic approaches and structural assignments made through nuclear magnetic resonance spectroscopy and chemical degradation studies [8] [25]. The crystal structure analysis confirmed the rigid macrocyclic architecture and the positioning of the chromophore units within the overall molecular framework [25].

Spectroscopic Characteristics

Quinaldopeptin exhibits distinctive spectroscopic properties that reflect its unique structural features [9] [13]. Infrared spectroscopy reveals characteristic absorption bands at 3340 and 3300 cm⁻¹ attributed to hydroxyl and amino groups, along with amide absorptions at 1690, 1645, and 1530 cm⁻¹ [9]. Notably, the infrared spectrum lacks the ester absorption band at 1730-1710 cm⁻¹ that is characteristic of other quinomycin family antibiotics, confirming the absence of ester linkages [9]. Nuclear magnetic resonance spectroscopy of quinaldopeptin presents significant challenges due to extremely poor solubility in common nuclear magnetic resonance solvents [9] [13]. The diacetyl derivative exhibits improved solubility and provides interpretable ¹³C nuclear magnetic resonance spectra showing 33 carbon signals, consistent with the symmetrical structure [9]. The ¹³C nuclear magnetic resonance spectrum reveals three methyl, ten methylene, four methine, nine sp² carbons, and seven carbonyl carbons [9]. Mass spectrometry provides definitive molecular weight confirmation with characteristic fragmentation patterns [9] [13].

| Spectroscopic Method | Key Observations | Significance |

|---|---|---|

| Infrared | 3340, 3300 cm⁻¹ (OH/NH); 1690, 1645, 1530 cm⁻¹ (amide) | No ester linkages |

| Ultraviolet | 214, 230, 299, 359 nm (neutral/acidic) | Chromophore identification |

| ¹³C Nuclear Magnetic Resonance | 33 carbon signals (diacetyl derivative) | Symmetrical structure |

| Mass Spectrometry | m/z 1,266 (M+Na)+, 1,244 (M+H)+ | Molecular weight confirmation |

Physical Properties and Stability

Quinaldopeptin appears as colorless rod-shaped crystals with a melting point exceeding 300°C [9]. The compound exhibits limited solubility characteristics, being soluble in pyridine and slightly soluble in dimethyl sulfoxide, but insoluble in other organic solvents and water [3] [9]. The specific optical rotation has been measured as [α]²⁰ₐ -129.3° (c 0.19, methanol) for natural quinaldopeptin and [α]²²ₐ -120.8° (c 0.27, methanol) for synthetic material [13]. Storage conditions require maintenance at -20°C to preserve stability [3]. The compound demonstrates positive response to ferric chloride testing but negative responses to ninhydrin, anthrone, and Sakaguchi reactions [9]. Chemical stability analysis indicates that the compound maintains structural integrity under appropriate storage conditions but may undergo degradation under harsh chemical conditions such as prolonged acid hydrolysis [9]. The acetylated derivative shows improved solubility properties while maintaining the core structural features [9].

| Physical Property | Value | Conditions |

|---|---|---|

| Appearance | Colorless rods | Crystalline form |

| Melting Point | >300°C | Decomposition |

| Optical Rotation | -129.3° (natural), -120.8° (synthetic) | c 0.19-0.27, methanol |

| Solubility | Soluble in pyridine, DMSO; insoluble in water | Room temperature |

| Storage Temperature | -20°C | Long-term stability |

Quinaldopeptin is produced by two distinct actinomycete genera, each representing important sources of this bioactive compound. The primary producer organism is Streptoverticillium album strain Q132-6, which was originally isolated from a soil sample collected in Andhra Pradesh, India [1] [2]. This strain was identified during a systematic screening program directed towards the discovery of microbial metabolites with antitumor activity [2]. The organism exhibits typical actinomycete characteristics, including the formation of aerial mycelium that fragments into ellipsoidal spore-like elements in long straight or flexuous chains [3].

A secondary producer, Amycolatopsis sp. strain A499, was subsequently identified from a Western Australian soil sample [3]. This strain belongs to the genera Amycolatopsis or Amycolata and demonstrates the broader distribution of quinaldopeptin-producing capabilities among actinomycetes [3]. Notably, this organism produces quinaldopeptin alongside actinotetraose hexatiglate, a unique tetrasaccharide derivative that lacks significant antimicrobial activity [3].

The taxonomic classification of these producer organisms places them within the order Actinomycetales, which is renowned for producing a vast array of bioactive secondary metabolites. Both strains exhibit aerobic growth characteristics and require extended fermentation periods to achieve optimal quinaldopeptin production [1] [2]. The identification of multiple producer organisms suggests that the biosynthetic machinery for quinaldopeptin is relatively conserved among certain actinomycete lineages, potentially indicating horizontal gene transfer events or common evolutionary origins of the biosynthetic gene clusters [4].

Fermentation Parameters and Optimization

The fermentation of quinaldopeptin-producing strains requires carefully controlled conditions to maximize yield and maintain product quality. Based on established protocols for actinomycete fermentation and specific studies on quinaldopeptin production, optimal fermentation parameters have been determined through systematic optimization approaches [5] [6].

Temperature and pH Control: The optimal temperature range for quinaldopeptin production is 25-30°C, which corresponds to mesophilic growth conditions typical for soil-derived actinomycetes [5] [6]. Temperature control is critical, as deviations outside this range can significantly impact both biomass accumulation and secondary metabolite production. The optimal pH range is maintained between 6.5-7.5, representing neutral to slightly alkaline conditions that support both vegetative growth and secondary metabolite biosynthesis [5] [6].

Medium Composition: The production medium typically employs R5A solid medium as the standard formulation for actinomycete cultivation [5]. Carbon sources include glucose or starch at concentrations of 0.5-1.0%, providing the necessary energy for both primary and secondary metabolism [6]. Nitrogen sources consist of organic compounds such as peptone and yeast extract, which supply amino acid precursors essential for quinaldopeptin biosynthesis [6]. Mineral supplements including magnesium sulfate (0.05%) and manganese sulfate (0.05%) serve as cofactors for various enzymatic reactions [6].

Aeration and Agitation: Quinaldopeptin production requires aerobic conditions with adequate oxygen transfer to support the cytochrome P450-dependent hydroxylation reactions involved in chromophore biosynthesis [4] [6]. Optimal agitation speeds range from 150-200 rpm, providing sufficient mixing without causing excessive shear stress that could damage the filamentous morphology [6]. Aeration rates of 1:1.22 volume per volume per minute ensure adequate dissolved oxygen levels throughout the fermentation process [6].

Fermentation Duration: Extended fermentation periods of 7-14 days are required to achieve maximum quinaldopeptin titers [5] [7]. This extended timeframe reflects the complex biosynthetic pathway and the secondary metabolite nature of quinaldopeptin production, which typically occurs during the stationary phase of growth when primary metabolic activities have decreased [6].

Extraction and Isolation Methodologies

The extraction and isolation of quinaldopeptin from fermentation broths involves a multi-step process designed to selectively recover the compound while removing interfering biomass and medium components. The methodology has been optimized based on the physicochemical properties of quinaldopeptin and established protocols for actinomycete secondary metabolite recovery [5] [8].

Primary Extraction: The initial extraction step employs solvent extraction using ethyl acetate under acidic conditions [5] [7]. The fermentation broth is acidified with 1% formic acid to protonate basic amino groups in the quinaldopeptin structure, enhancing its partitioning into the organic phase [5]. This acidification step is critical for achieving high recovery rates, typically yielding 70-85% extraction efficiency [8]. The organic extract is then concentrated by rotary evaporation to remove the bulk solvent and produce a crude extract containing quinaldopeptin along with other co-extracted metabolites [5].

Concentration and Preliminary Purification: Following primary extraction, the crude extract undergoes concentration and preliminary purification using Sep-Pak cartridges containing C18 stationary phase [5] [8]. This solid-phase extraction step serves multiple purposes: concentration of the target compound, partial removal of lipophilic impurities, and desalting of the extract [8]. The sample is loaded onto the cartridge in an aqueous solution and eluted with increasing concentrations of methanol, achieving recovery rates of 60-80% [8].

Biomass Processing: For solid-state fermentations, the entire biomass is extracted using ethyl acetate under acidic conditions [5]. The extraction process involves multiple sequential extractions to ensure complete recovery of quinaldopeptin from the mycelial mass. The combined extracts are filtered through Miracloth or similar filtration membranes to remove particulate matter and cellular debris [5].

Extract Preparation: The concentrated extracts are resuspended in tert-butanol:water (1:1) mixtures and freeze-dried to produce stable, dry powder preparations suitable for further purification steps [5]. This lyophilization process removes residual water and volatile solvents while preserving the integrity of quinaldopeptin [8].

Purification Techniques

The purification of quinaldopeptin to pharmaceutical-grade purity requires sophisticated chromatographic techniques that can resolve this complex cyclic peptide from structurally similar impurities and degradation products [9] [10].

Flash Chromatography: The initial purification step employs reversed-phase flash chromatography using C18 stationary phase [5] [11]. The crude extract is dissolved in dimethyl sulfoxide and loaded onto a Phenomenex Sepra C18-E column (50 μm, 65 Å, 70 g) [5]. Elution is performed using a linear gradient of water:acetonitrile (20-60% acetonitrile over 42 minutes, followed by 100% acetonitrile for 15 minutes) at a flow rate of 15 mL/min [5]. This step achieves significant purification with recovery rates of 40-60%, effectively separating quinaldopeptin from the majority of co-extracted impurities [8].

Preparative High-Performance Liquid Chromatography: Further purification is achieved using preparative reversed-phase HPLC with C18 columns [5] [12]. The methodology employs Agilent Zorbax SB-C8 PrepHT columns (21.2 × 250 mm) with linear gradients of water-0.1% trifluoroacetic acid:acetonitrile-0.1% trifluoroacetic acid [5]. Gradient conditions are optimized based on analytical-scale method development, typically employing shallow gradients of 20-50% acetonitrile over 40 minutes at flow rates of 15 mL/min [5] [12]. Recovery rates of 20-40% are achieved at this stage, with significant improvements in purity [8].

Analytical HPLC for Final Purification: The final purification step utilizes analytical-scale HPLC with optimized gradient conditions to achieve pharmaceutical-grade purity exceeding 95% [12] [10]. The methodology employs C18 columns with carefully optimized mobile phase compositions and gradient profiles. Temperature control at 70°C is critical for achieving optimal separation, as lower temperatures result in poor peak resolution and increased retention times [13]. The use of acetonitrile-water-tert-butyl methyl ether-phosphoric acid (430:520:50:1) as the mobile phase provides superior separation compared to alternative solvent systems [13].

Method Development and Scale-Up: The purification process follows established protocols for peptide purification, beginning with analytical-scale method development followed by scale-up to preparative conditions [12] [10]. The scaling process maintains consistent stationary phase chemistry (C18) across all purification steps to ensure reproducible separation characteristics [12]. Flow rates, injection volumes, and collection parameters are adjusted proportionally based on column dimensions and loading capacities [12].

Fraction Collection and Analysis: Preparative separations employ peak-based fraction collection with time slicing to optimize recovery and purity [14]. Fractions are collected in narrow time windows (typically 9-second intervals) and analyzed individually to determine optimal pooling strategies [14]. This approach allows for precise control over the purity-yield trade-off, enabling the collection of fractions meeting specific purity requirements [14].

Biosynthetic Pathways and Gene Clusters

The biosynthesis of quinaldopeptin involves a complex non-ribosomal peptide synthetase (NRPS) system combined with specialized enzymes for chromophore formation. While the complete gene cluster for quinaldopeptin has not been fully sequenced, substantial insights have been gained from related quinomycin family biosynthetic studies [4] [15] [16].

Gene Cluster Organization: The quinaldopeptin biosynthetic gene cluster is predicted to span approximately 35-40 kilobases and contain 15-20 open reading frames based on comparison with related quinomycin clusters [4] [17]. The cluster organization follows the typical pattern observed in quinomycin biosynthesis, with genes encoding NRPS modules, chromophore biosynthetic enzymes, resistance proteins, and regulatory elements clustered together [4] [15].

Non-Ribosomal Peptide Synthetase Architecture: The core biosynthetic machinery consists of multimodular NRPS enzymes responsible for assembling the cyclic decapeptide backbone [4] [18]. The NRPS system is organized into six functional modules: an initiation module for 3-hydroxyquinaldic acid loading, four elongation modules for amino acid incorporation (D-serine, L-pipecolic acid, glycine, and sarcosine), and a termination module containing thioesterase activity for cyclization and release [4]. Each module contains the essential adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, with additional domains for specialized modifications [19] [20].

Domain Architecture and Substrate Specificity: Module 1 contains an epimerization (E) domain responsible for converting L-serine to D-serine during biosynthesis [4]. Module 4 incorporates an N-methyltransferase (nMT) domain that catalyzes the formation of sarcosine (N-methylglycine) from glycine [4]. The adenylation domains exhibit strict substrate specificity, ensuring the incorporation of the correct amino acids at each position in the peptide sequence [20] [21].

Chromophore Biosynthesis: The formation of 3-hydroxyquinaldic acid chromophores involves a specialized pathway beginning with L-tryptophan [16] [15]. The pathway includes cytochrome P450-dependent β-hydroxylation of L-tryptophan to form (2S,3S)-β-hydroxytryptophan, followed by oxidative cleavage by tryptophan 2,3-dioxygenase to generate β-hydroxykynurenine [15] [16]. Subsequent transamination and cyclization reactions yield 3-hydroxyanthranilic acid, which undergoes oxidation and dehydration to form the final 3-hydroxyquinaldic acid chromophore [16].

Enzyme Characterization: Key enzymes in the pathway include a cytochrome P450 hydroxylase (Qui15 homolog) that requires NADPH and oxygen for tryptophan β-hydroxylation [15]. The enzyme exhibits strict substrate specificity, only accepting L-tryptophan loaded onto the appropriate PCP domain rather than free amino acid [15]. A tryptophan 2,3-dioxygenase (Qui17 homolog) catalyzes the oxidative cleavage reaction, utilizing iron and ascorbate as cofactors [15].

Resistance and Transport: The gene cluster includes a UvrA-like resistance protein homologous to Ecm16, which provides self-resistance against the DNA-binding activity of quinaldopeptin [22] [23]. This protein functions as an ATP-dependent DNA repair enzyme that recognizes quinaldopeptin-bound DNA and facilitates its removal [22]. Additional resistance mechanisms may include efflux transporters belonging to the ATP-binding cassette (ABC) transporter family [22].

Regulatory Elements: Transcriptional regulation of the biosynthetic cluster is mediated by regulatory proteins belonging to the LuxR family of transcriptional activators [4]. These regulators coordinate the expression of biosynthetic genes in response to growth phase, nutrient availability, and other environmental signals that trigger secondary metabolite production [4].